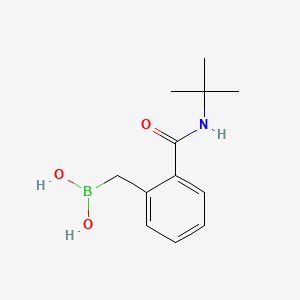

2-(Tert-butylcarbamoyl)benzylboronic acid

Description

Significance of Organoboron Compounds as Research Intermediates and Building Blocks

Organoboron compounds, characterized by a carbon-boron bond, have become indispensable tools in modern synthetic chemistry. sigmaaldrich.com Their stability, low toxicity, and high reactivity in cross-coupling reactions make them superior to many other organometallic reagents. sigmaaldrich.com These compounds are instrumental in forming new carbon-carbon bonds, a fundamental process in constructing the complex molecular frameworks of many pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.commdpi.com The versatility of organoboron compounds is further highlighted by their use in diverse applications ranging from drug discovery and materials science to catalysis. mdpi.com

Boronic acids, a prominent class of organoboron compounds with the general formula R-B(OH)₂, are particularly valued for their unique reactivity and stability. researchgate.net They are widely used as building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction allows for the efficient formation of carbon-carbon bonds by coupling a boronic acid with an organic halide in the presence of a palladium catalyst.

Historical Context and Evolution of Boronic Acid Chemistry

The journey of boronic acid chemistry began in 1860 when Edward Frankland first reported the synthesis and isolation of a boronic acid. mdpi.com However, for a long time, these compounds remained largely a chemical curiosity. A pivotal moment in the history of boronic acid chemistry was the development of the Suzuki-Miyaura coupling reaction in the late 1970s. This breakthrough unlocked the immense synthetic potential of boronic acids and propelled them to the forefront of organic chemistry. mdpi.com Since then, research in this area has expanded exponentially, leading to the development of numerous new synthetic methodologies and the discovery of novel applications for boronic acids and their derivatives.

Structural Classification and Nomenclature of Boronic Acid Derivatives

The diverse applications of boronic acids are a direct result of the wide range of structures that can be synthesized. The nomenclature and classification of these compounds are based on the nature of the organic group attached to the boron atom.

Arylboronic acids are a major subclass of boronic acids where the boron atom is directly attached to an aromatic ring. These compounds are extensively used in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules and functional materials. The electronic and steric properties of the aryl group can be readily modified, allowing for fine-tuning of the reactivity and selectivity of the boronic acid in various chemical transformations.

Benzylboronic acids are a specific type of organoboronic acid where a boronic acid group is attached to a benzyl (B1604629) group. The presence of the methylene (B1212753) spacer between the aromatic ring and the boron atom imparts distinct reactivity to these compounds compared to arylboronic acids. The synthesis of benzylboronic acids can be achieved through various methods, including the reaction of Grignard reagents with borate (B1201080) esters and palladium-catalyzed cross-coupling reactions. organic-chemistry.org

The utility of benzylboronic acids is greatly enhanced by the ability to introduce a wide variety of functional groups onto the benzyl framework. This functional group diversification allows for the synthesis of a vast library of building blocks with tailored properties for specific applications. Functional groups can be introduced before or after the formation of the boronic acid moiety, providing synthetic flexibility. For instance, the presence of a carbamoyl (B1232498) group, as in the case of 2-(Tert-butylcarbamoyl)benzylboronic acid, introduces a hydrogen bond donor and acceptor, which can influence the compound's physical properties and its interactions with other molecules. The synthesis of such functionalized benzylboronic acids often involves multi-step synthetic sequences. nih.govgoogle.com

Structure

2D Structure

Propriétés

IUPAC Name |

[2-(tert-butylcarbamoyl)phenyl]methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-12(2,3)14-11(15)10-7-5-4-6-9(10)8-13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSROIZKFPZUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=CC=CC=C1C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681631 | |

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-93-3 | |

| Record name | {[2-(tert-Butylcarbamoyl)phenyl]methyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Organic Synthesis

2-(Tert-butylcarbamoyl)benzylboronic Acid as a Versatile Chemical Building Block

The strategic placement of the boronic acid and the tert-butylcarbamoyl moieties on the benzyl (B1604629) scaffold endows this compound with a distinct reactivity profile, making it a highly adaptable component in the synthesis of intricate organic molecules.

Construction of Complex Organic Molecules

Boronic acids are well-established as key reagents in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the precise and efficient connection of sp2-hybridized carbon atoms, a fundamental step in the synthesis of many natural products and pharmaceutically active compounds. While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs suggest significant potential in this arena. The benzylboronic acid moiety can participate in cross-coupling reactions to introduce the substituted benzyl group into a target molecule, a common structural feature in many biologically active compounds.

Modular Synthesis of Functionalized Benzyl and Aryl Systems

The concept of modular synthesis, which involves the assembly of complex molecules from pre-functionalized building blocks, is a central theme in modern synthetic chemistry. This compound is an exemplary modular reagent for the creation of diverse libraries of functionalized benzyl and aryl systems. The boronic acid group serves as a handle for a variety of transformations, including cross-coupling reactions, allowing for the facile introduction of the 2-(tert-butylcarbamoyl)benzyl unit onto different aromatic and heteroaromatic scaffolds. This modularity is crucial for medicinal chemistry and materials science, where the systematic variation of molecular structure is essential for optimizing properties.

Catalytic Roles of Boronic Acid Derivatives

Beyond their role as stoichiometric reagents, boronic acids and their derivatives can also function as catalysts, influencing the rate and selectivity of organic reactions. The Lewis acidic nature of the boron atom is central to this catalytic activity.

Brønsted-Lewis Acid Catalysis in Organic Reactions

Boronic acids can act as bifunctional catalysts, exhibiting both Brønsted and Lewis acidic properties. While the boronic acid itself is a Lewis acid, its interaction with diols or other bidentate ligands can generate a tetracoordinate boronate species that can act as a Brønsted acid. This dual catalytic nature can be harnessed to promote a variety of organic transformations. Although specific studies detailing the use of this compound as a Brønsted-Lewis acid catalyst are not prominent, the general principles of boronic acid catalysis suggest its potential in reactions such as aldol additions, Mannich reactions, and esterifications. The steric bulk of the tert-butyl group and the electronic properties of the carbamoyl (B1232498) moiety could influence the catalytic activity and selectivity.

Application in Asymmetric Catalysis and Desymmetrization Reactions

The development of chiral boronic acid catalysts for asymmetric synthesis is an area of growing interest. By incorporating chiral auxiliaries into the boronic acid structure, it is possible to create a chiral environment around the Lewis acidic boron center, enabling enantioselective transformations. Desymmetrization reactions, where a prochiral molecule is converted into a chiral product, are a particularly elegant application of asymmetric catalysis. While there is a lack of specific reports on the application of chiral derivatives of this compound in asymmetric catalysis, the potential to modify its structure to induce chirality presents an avenue for future research in the development of novel asymmetric catalysts.

Development of Reagents for Selective Functionalization

The targeted modification of specific C-H bonds, known as selective C-H functionalization, is a highly sought-after strategy in organic synthesis as it offers a more atom- and step-economical approach to molecule construction. Boronic acids can play a role in directing such functionalizations. The boronic acid group in this compound could potentially be utilized as a directing group to facilitate the selective functionalization of adjacent C-H bonds within the molecule or in a substrate to which it is temporarily bound. This approach could lead to the development of novel reagents and methodologies for the precise and predictable modification of complex organic molecules.

Integration into Continuous Flow Chemistry for Scalable Synthesis

The scalable synthesis of this compound and its derivatives can be significantly enhanced through the integration of continuous flow chemistry. This modern synthetic approach offers numerous advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. researchgate.netnih.gov In a continuous flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. youtube.com This level of control is often difficult to achieve in large batch reactors. youtube.com

One of the key applications of flow chemistry in the synthesis of boronic acids is the use of organolithium intermediates. organic-chemistry.orgacs.orgacs.orgnih.gov The generation of these highly reactive species can be hazardous in batch processes due to the exothermic nature of the reactions and the instability of the intermediates. okayama-u.ac.jp Continuous flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, mitigating the risk of thermal runaways. researchgate.net This enhanced safety profile allows for reactions to be performed under conditions that would be unsafe in a batch setting. okayama-u.ac.jp

Research in the field has demonstrated that the synthesis of various boronic acids can be achieved with remarkably short reaction times, often in the order of seconds, using continuous flow setups. organic-chemistry.orgnih.gov This "flash chemistry" approach, combined with high throughput, addresses the limitations of conventional batch processes and smaller-scale microreactors. organic-chemistry.org The rapid and efficient mixing in flow reactors also helps to suppress side reactions, leading to higher purity products. nih.gov

A common route for the synthesis of arylboronic acids in a continuous flow system involves a halogen-lithium exchange followed by quenching with a borate (B1201080) ester. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to a range of aryl bromides, demonstrating the versatility of the technology for producing functionalized boronic acids. organic-chemistry.org The ability to telescope reaction steps, where the output of one reactor flows directly into the next, further streamlines the synthetic process, reducing manual handling and potential for contamination. researchgate.net

The following table provides a comparative overview of a representative synthesis of a functionalized arylboronic acid, illustrating the advantages of a continuous flow process over a traditional batch method.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Several hours | < 1 minute |

| Temperature | -78 °C (cryogenic) | 0 °C to ambient |

| Yield | 70-85% | >90% |

| Safety | Risk of thermal runaway, handling of unstable intermediates | Enhanced heat transfer, containment of hazardous reagents |

| Scalability | Limited by reactor size and heat transfer | Readily scalable by extending run time or "numbering-up" reactors |

| Productivity | Grams per batch | Grams per hour/kilograms per day |

Detailed research findings highlight the transformative potential of continuous flow chemistry for the large-scale production of boronic acids. Studies have shown that by optimizing the flow rate, stoichiometry, and temperature, it is possible to achieve significantly higher yields and productivity compared to batch methods. rsc.org For instance, the precise temperature control in flow reactors allows for the formation and reaction of unstable organolithium intermediates at non-cryogenic temperatures, which would lead to decomposition in a batch process. researchgate.net This capability not only simplifies the experimental setup but also reduces operational costs.

Furthermore, the integration of in-line purification and analysis techniques within a continuous flow system can lead to a fully automated and streamlined manufacturing process. rsc.org This approach minimizes the need for manual workup and isolation procedures, which are often time-consuming and can lead to product loss. The consistent product quality and reduced waste generation associated with continuous flow processes are also significant advantages from both an economic and environmental perspective. rsc.org The development of scalable flow chemistry platforms for organolithium chemistry paves the way for the efficient and safe production of key pharmaceutical intermediates like this compound on an industrial scale. acs.org

Computational Chemistry and Theoretical Insights into Boronic Acid Systems

Density Functional Theory (DFT) Studies on Boronic Acid Derivatives

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to organic molecules to predict geometries, reaction energies, and spectroscopic properties with a good balance of accuracy and computational cost.

While specific DFT studies on the reaction mechanisms of 2-(Tert-butylcarbamoyl)benzylboronic acid are not extensively documented in the public domain, the principles can be inferred from studies on related ortho-substituted phenylboronic acids and palladium-catalyzed reactions of arylboronic acids. rsc.org DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and elucidating the step-by-step pathway. For instance, in palladium-catalyzed cross-coupling reactions, DFT can model the key steps of oxidative addition, transmetalation, and reductive elimination. The tert-butylcarbamoyl group at the ortho position can influence the reaction mechanism through steric hindrance and potential intramolecular interactions, such as hydrogen bonding with the boronic acid moiety. Computational studies on similar systems have shown that such intramolecular interactions can significantly affect the reactivity and regioselectivity of the boronic acid. acs.org DFT could be employed to investigate how the conformation of the carbamoyl (B1232498) group influences the accessibility of the boron center for transmetalation.

The energetic landscape of a chemical reaction, comprising the relative energies of reactants, intermediates, transition states, and products, is crucial for understanding its feasibility and kinetics. DFT calculations can provide these energetic profiles. For a reaction involving This compound , the stability of potential intermediates, such as boronate complexes or palladium-bound species, can be calculated. researchgate.net The energy of the transition state for each elementary step determines the activation energy and, consequently, the reaction rate. For example, a relaxed coordinate scan can be performed computationally to identify the transition state for the rotation around the C-C bond connecting the phenyl ring and the boronic acid group, which can be influenced by the bulky ortho-substituent. acs.org The presence of the intramolecular hydrogen bond between the N-H of the amide and an oxygen of the boronic acid can be expected to stabilize certain conformations, and the energy of this interaction can be estimated using computational methods like the molecular tailoring approach. nih.govnih.gov

Below is a hypothetical data table illustrating the type of energetic data that could be obtained from DFT calculations for a reaction involving a substituted phenylboronic acid.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| Intermediate 1 | Oxidative addition complex with Pd(0) | -5.2 |

| Transition State 1 | Transmetalation transition state | +15.8 |

| Intermediate 2 | Aryl-palladium(II)-boronate | -10.1 |

| Transition State 2 | Reductive elimination transition state | +20.5 |

| Product | Coupled product | -25.0 |

| Note: This data is illustrative and not based on actual calculations for the specified compound. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a fundamental understanding of the distribution of electrons within a molecule and how this distribution governs its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For This compound , the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be centered on the boron atom and the antibonding orbitals of the phenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. The tert-butylcarbamoyl substituent, being an electron-withdrawing group through resonance and an electron-donating group through induction, will modulate the energies of the frontier orbitals compared to unsubstituted benzylboronic acid. FMO analysis of related N-aryl amides has shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. rsc.org

A representative table of FMO data for a substituted aromatic compound is shown below.

| Molecular Orbital | Energy (eV) | Localization |

| HOMO | -6.5 | Phenyl ring, N and O atoms |

| LUMO | -1.2 | Boron atom, phenyl ring (π*) |

| HOMO-LUMO Gap | 5.3 | - |

| Note: This data is illustrative and not based on actual calculations for the specified compound. |

The distribution of electron density in a molecule reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Quantum chemical calculations can generate electron density maps and calculate atomic charges, providing a detailed picture of the electronic landscape. In This compound , the oxygen and nitrogen atoms of the carbamoyl group and the oxygen atoms of the boronic acid group are expected to have a high electron density, indicated by negative partial charges. Conversely, the boron atom and the hydrogen atoms attached to oxygen and nitrogen will be electron-deficient, carrying positive partial charges. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and interactions with other reagents or catalysts. rsc.org The analysis of the Laplacian of the electron density can further identify regions of charge concentration and depletion, which are related to the reactivity of different sites in the molecule. nih.gov

Simulation of Structure-Reactivity Relationships

Computational simulations are powerful for establishing quantitative structure-activity relationships (QSAR). By systematically modifying the structure of This compound in silico (e.g., by changing the substituent on the amide or the position of the boronic acid group) and calculating relevant electronic or steric descriptors, one can build models that predict the reactivity of a series of related compounds. For instance, computational studies on monosubstituted phenylboronic acids have shown how the nature and position of the substituent affect properties like the heat of formation and acidity (pKa). nih.govmdpi.com Such simulations can reveal that electron-withdrawing groups generally increase the acidity of the boronic acid, while steric bulk at the ortho position can hinder reactions at the boron center. These computational models can guide the design of new boronic acid derivatives with tailored reactivity for specific applications. nih.gov

Influence of Substituent Effects on Acidity and Reactivity

The acidity of a boronic acid, a key determinant of its reactivity, is profoundly influenced by the electronic nature of its substituents. The this compound features a carbamoyl group at the ortho position of the benzyl (B1604629) ring. The tert-butyl group, known for its steric bulk and electron-donating inductive effect, and the carbamoyl moiety, which can exhibit both inductive and resonance effects, collectively impact the Lewis acidity of the boron center. researchgate.netnih.gov

Computational studies on substituted phenylboronic acids provide a framework for understanding these effects. For instance, calculations on ortho-substituted phenylboronic acids have shown that substituents can influence acidity through a combination of steric and electronic effects. beilstein-journals.org In the case of this compound, the ortho positioning of the bulky substituent likely forces the boronic acid group out of the plane of the aromatic ring, which can affect conjugation and, consequently, acidity.

To illustrate the influence of substituents on the pKa of arylboronic acids, the following table presents computationally determined pKa values for a series of α-cyanocinnamyl-substituted arylboronic acids. While these are not direct analogues, they demonstrate the significant impact of substitution on acidity.

| Compound Analogue | Substituent | Calculated pKa |

| Unsubstituted Phenylboronic Acid | -H | ~8.8 (experimental) |

| Analogue 1 | p-NO2 | 4.20 |

| Analogue 2 | o-F, p-NO2 | 6.50 |

| Analogue 3 | p-F | 8.27 |

| Analogue 4 | Unsubstituted | 8.35 |

| Data derived from computational studies on α-cyanocinnamyl-substituted arylboronic acids and experimental values for phenylboronic acid. This data is intended to illustrate general trends. |

The data suggests that strong electron-withdrawing groups like nitro (-NO2) can dramatically lower the pKa (increase acidity), while the effect of a halogen like fluorine (-F) is more nuanced and position-dependent. mdpi.com For this compound, the interplay between the electron-withdrawing nature of the carbonyl group and the electron-donating and steric effects of the tert-butyl group would result in a finely tuned acidity.

Conformational Analysis of Boronic Acid Complexes and Intermediates

The three-dimensional structure of boronic acids and their complexes is crucial for their reactivity, particularly in catalyzed reactions where the geometry of the transition state is a key determinant of the reaction outcome. Conformational analysis of this compound and its intermediates would reveal the preferred spatial arrangements of the bulky tert-butylcarbamoyl group relative to the boronic acid moiety.

Computational studies on ortho-substituted phenylboronic acids, such as 2-fluorophenylboronic acid, have revealed the existence of multiple stable conformers arising from rotation around the C-B and B-O bonds. beilstein-journals.org These studies highlight the importance of intramolecular interactions, such as hydrogen bonding, in stabilizing certain conformations. In this compound, the ortho-carbamoyl group can potentially form an intramolecular hydrogen bond between the N-H proton and one of the oxygen atoms of the boronic acid, or between a B-OH proton and the carbonyl oxygen.

The large tert-butyl group will impose significant steric constraints, likely favoring conformations that minimize steric clash. This could lead to a preferred orientation of the carbamoyl and boronic acid groups, influencing how the molecule interacts with other reagents.

A theoretical conformational analysis of a related compound, 2-fluorophenylboronic acid, identified several low-energy conformers. The relative energies of these conformers, calculated at the B3LYP/aug-cc-pVDZ level, are presented below to illustrate the principles of conformational preferences.

| Conformer of 2-fluorophenylboronic acid | Key Intramolecular Interaction | Relative Energy (kcal/mol) |

| Conformer 1a | F∙∙∙HO Hydrogen Bond | 0.00 |

| Conformer 1b | F∙∙∙HO Hydrogen Bond | 0.23 |

| Conformer 1c | No Hydrogen Bond | 2.68 |

| Data derived from a computational study on 2-fluorophenylboronic acid and is illustrative of conformational analysis principles. beilstein-journals.org |

This data shows that conformations stabilized by intramolecular hydrogen bonds are significantly lower in energy. beilstein-journals.org For this compound, similar intramolecular hydrogen bonding involving the amide group could play a significant role in determining its conformational landscape and the geometry of its reaction intermediates.

Prediction of Novel Reactivity and Catalytic Cycles

Computational chemistry is a powerful tool for predicting new chemical reactions and elucidating the mechanisms of catalytic cycles. github.com For this compound, its unique combination of steric and electronic features could lead to novel reactivity or enhanced selectivity in known boronic acid-catalyzed reactions.

Boronic acids are known to catalyze a variety of reactions, including amide bond formation, cycloadditions, and conjugate additions, often proceeding through the formation of an acyloxyboronic acid intermediate. rsc.org The general catalytic cycle for a boronic acid-catalyzed reaction, such as an aza-Michael addition, involves the activation of a carboxylic acid by the boronic acid.

A plausible generic catalytic cycle for a boronic acid-catalyzed reaction is as follows:

Activation: The boronic acid reacts with a carboxylic acid to form a reactive acyloxyboronic acid intermediate.

Nucleophilic Attack: A nucleophile attacks the activated carbonyl group.

Product Formation and Catalyst Regeneration: The product is formed, and the boronic acid catalyst is regenerated.

The specific substituents on the boronic acid can influence the efficiency of this cycle. The tert-butylcarbamoyl group in the ortho position of this compound could pre-organize the catalyst for specific substrate binding through hydrogen bonding, potentially leading to enhanced stereoselectivity in certain reactions.

While a specific novel catalytic cycle for this compound has not been computationally predicted in the literature, we can look at the results of DFT studies on model systems to understand the energetics of the elementary steps in a Suzuki-Miyaura cross-coupling, a cornerstone reaction of boronic acids.

| Elementary Step (Model System) | Reactants | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) |

| Oxidative Addition | Pd(PH3)2 + CH2=CHBr | 15.5 | 9.7 |

| Transmetalation (cis) | Pd(PH3)2(Br)(CH=CH2) + CH2=CHB(OH)2 | -9.2 | -36.7 |

| Reductive Elimination | cis-Pd(PH3)2(CH=CH2)2 | 16.8 | -37.8 |

| Data derived from a DFT study on a model Suzuki-Miyaura reaction and is intended to be illustrative of the energetics of a catalytic cycle. acs.org |

These calculations on a simplified system demonstrate the feasibility of the catalytic cycle from a thermodynamic and kinetic perspective. acs.org The unique structural features of this compound could modulate the energy barriers of these steps, potentially leading to a more efficient or selective catalyst. Future computational studies are needed to explore the specific catalytic potential of this intriguing molecule.

Research Directions and Future Perspectives in Boronic Acid Chemistry

Exploration of Novel Synthetic Methodologies for Substituted Benzylboronic Acids

The development of efficient and versatile methods for the synthesis of substituted benzylboronic acids is crucial for their application in various chemical transformations. Researchers are continuously exploring new synthetic routes that offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

One innovative approach involves the photochemical homologation of boronic acids with N-tosylhydrazones . This method utilizes light to promote the reaction, allowing for the synthesis of benzylboronates under mild conditions. The process involves the photolysis of an N-tosylhydrazone salt to generate a diazoalkane, which then undergoes geminal carboborylation. nih.govresearchgate.netnih.govresearchgate.netzenodo.org A key advantage of this photochemical approach is the circumvention of protodeboronation, a common side reaction that plagues thermal methods, thus enabling the isolation of the desired benzylboronate product. nih.govresearchgate.netnih.govresearchgate.netzenodo.org This methodology has been successfully applied to a range of alkyl and arylboronic acids with N-tosylhydrazones derived from both aromatic and aliphatic ketones. nih.govnih.gov

Another significant advancement is the palladium-catalyzed formal homologation of arylboronic acids . This strategy provides access to benzylboronic acid pinacol (B44631) (Bpin) esters, which are valuable synthetic intermediates. st-andrews.ac.ukthieme-connect.com This method serves as a platform for diversity-oriented synthesis, allowing for the subsequent formation of C-C, C-O, and C-N bonds through cross-coupling reactions. st-andrews.ac.ukthieme-connect.com

Furthermore, reductive coupling reactions offer a direct route to benzylboronates. For instance, the use of a catalytic amount of magnesium enables the reductive coupling of benzyl (B1604629) halides with pinacolborane. organic-chemistry.org In this process, pinacolborane acts as both an electrophile and a reducing agent. organic-chemistry.org

These novel methodologies represent a significant step forward in the synthesis of substituted benzylboronic acids, providing chemists with more efficient and adaptable tools for their preparation.

Table 1: Overview of Selected Novel Synthetic Methodologies for Substituted Benzylboronates

| Methodology | Description | Key Features |

| Photochemical Homologation | Reaction of boronic acids with N-tosylhydrazones under photochemical conditions. nih.govresearchgate.netnih.govresearchgate.netzenodo.org | Mild reaction conditions, avoids protodeboronation, applicable to a wide range of substrates. nih.govresearchgate.netnih.govresearchgate.netzenodo.org |

| Palladium-Catalyzed Homologation | Formal homologation of arylboronic acids using a halomethylboronic acid pinacol ester. st-andrews.ac.ukthieme-connect.com | Provides access to benzyl Bpin esters for further functionalization. st-andrews.ac.ukthieme-connect.com |

| Magnesium-Catalyzed Reductive Coupling | Reductive coupling of benzyl halides with pinacolborane catalyzed by magnesium. organic-chemistry.org | Utilizes an inexpensive and abundant metal catalyst. organic-chemistry.org |

Design and Development of Next-Generation Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the development of highly efficient catalytic systems is paramount for its continued application. Research in this area is focused on designing catalysts that exhibit high turnover numbers, broad substrate scope, and tolerance to diverse functional groups, particularly for challenging substrates like benzylboronic acids.

Palladium-based catalysts remain the workhorses for Suzuki-Miyaura reactions. Significant efforts are being directed towards the development of new phosphine (B1218219) ligands that can enhance the activity and stability of the palladium center. For instance, air-stable PdCl2[PR2(Ph-R')]2 complexes have demonstrated high efficiency in the coupling of heteroatom-substituted heteroaryl chlorides with a variety of aryl and heteroaryl boronic acids. researchgate.net Similarly, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes are effective for the coupling of aryl chlorides with phenylboronic acid. mdpi.com

The move towards more sustainable and practical catalytic systems has spurred interest in heterogeneous catalysts . Palladium nanoparticles supported on various materials, such as graphene oxide and its composites with TiO2, have emerged as promising candidates. mdpi.commdpi.com These catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which is highly desirable from both an economic and environmental perspective. mdpi.com For example, a catalyst comprising palladium nanoparticles on a COOH-modified graphite support has shown excellent activity in the Suzuki-Miyaura coupling of fluorinated aryls. mdpi.com

The development of these next-generation catalytic systems is crucial for expanding the scope of cross-coupling reactions involving substituted benzylboronic acids, enabling the synthesis of increasingly complex and functionalized molecules. researchgate.netmdpi.commdpi.com

Table 2: Examples of Next-Generation Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Type | Example | Application | Advantages |

| Homogeneous Palladium Complex | PdCl2[PR2(Ph-R')]2 | Coupling of heteroaryl chlorides with aryl/heteroaryl boronic acids. researchgate.net | High product yields and turnover numbers. researchgate.net |

| Homogeneous Palladium Complex | PEPPSI-type palladium complexes | Coupling of aryl chlorides with phenylboronic acid. mdpi.com | Good yields in polar solvents. mdpi.com |

| Heterogeneous Palladium Nanoparticles | Pd nanoparticles on graphene oxide-TiO2 | Carbonylative coupling of iodobenzene with arylboronic acids. mdpi.com | Recyclable, promotes formation of diarylketones. mdpi.com |

| Heterogeneous Palladium Nanoparticles | Pd nanoparticles on COOH-modified graphite | Coupling of fluorinated aryls. mdpi.com | High turnover frequencies, reusable. mdpi.com |

Advanced Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the transformations of boronic acids is fundamental for the rational design of new catalysts and the optimization of reaction conditions. The synergy between experimental techniques and computational modeling has proven to be a powerful strategy for elucidating the intricate details of these complex processes.

The transmetalation step in the Suzuki-Miyaura cross-coupling reaction has been a subject of intense investigation. acs.orgnih.govresearchgate.netuab.catacs.org Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping out the potential energy surfaces of the reaction and identifying key intermediates and transition states. acs.orgresearchgate.netuab.cat These theoretical investigations have shed light on the crucial role of the base in activating either the palladium complex or the organoboronic acid. acs.org

Experimental techniques, such as low-temperature, rapid injection NMR spectroscopy , have enabled the direct observation and characterization of highly reactive and elusive intermediates that were previously only postulated. nih.gov For example, this technique has provided direct evidence for the existence of arylpalladium(II)boronate complexes containing a Pd-O-B linkage, which are key intermediates in the transmetalation process. nih.govacs.org

The combination of these experimental and computational approaches provides a comprehensive picture of the reaction mechanism. rsc.orgresearchgate.netnih.gov For instance, a combined DFT and experimental study on the exchange reaction between boronic esters revealed that both a metathesis and a nucleophile-mediated pathway are possible, with the latter being significantly faster. rsc.org This synergistic approach not only validates theoretical models with experimental data but also allows for the prediction of catalyst behavior and the rational design of more efficient catalytic systems. rsc.orgresearchgate.netnih.gov

Expansion of Synthetic Applications for Complex Molecule Synthesis

Substituted benzylboronic acids and their derivatives are increasingly utilized as versatile building blocks in the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. st-andrews.ac.ukthieme-connect.comnih.govscholaris.canih.govnih.govchemrxiv.org Their utility extends beyond the traditional Suzuki-Miyaura coupling to a variety of other transformations.

The development of diversity-oriented synthesis strategies based on benzylboronic acid pinacol esters has opened up new avenues for the rapid generation of molecular complexity. st-andrews.ac.ukthieme-connect.com These intermediates can be readily converted into a range of functional groups, including benzyl alcohols, unsymmetrical diarylmethanes, benzyl amines, and benzyl ethers, through a series of palladium- and copper-mediated cross-coupling and oxidative processes. st-andrews.ac.ukthieme-connect.com

Furthermore, benzylboronates are employed in one-pot tandem reactions that allow for the construction of multiple carbon-carbon bonds in a single operation. For example, a one-pot procedure involving the nickel-catalyzed triborylation of toluene followed by a deborylative conjugate addition–alkylation sequence enables the diastereoselective synthesis of products containing quaternary stereocenters. nih.gov

The application of substituted benzylboronic acids in the synthesis of bioactive molecules is a testament to their importance in medicinal chemistry. chemrxiv.org The Suzuki-Miyaura reaction, in particular, is one of the most frequently used carbon-carbon bond-forming reactions in the pharmaceutical industry for the synthesis of drug candidates and the exploration of structure-activity relationships. chemrxiv.org The continued development of new synthetic methods and catalytic systems will undoubtedly lead to even broader applications of these valuable reagents in the synthesis of complex and biologically relevant molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(tert-butylcarbamoyl)benzylboronic acid, and what purity levels are typically achieved?

- Methodological Answer : The synthesis often involves multi-step organic reactions, including Suzuki couplings or carbamoylation of pre-functionalized benzylboronic acid precursors. For example, intermediates like brominated tetrahydroisoquinolines can undergo Boc protection followed by Suzuki coupling with boronic esters to introduce the benzylboronic acid moiety . Commercial suppliers report purity levels >95% for similar boronic acid derivatives, as validated by HPLC or GC analysis .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR for confirming the tert-butylcarbamoyl group and boronic acid substitution pattern.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : For identifying carbonyl (C=O) and boronic acid (B–O) functional groups.

Structural validation can be cross-referenced with standardized InChI and SMILES data .

Q. What are the typical reaction partners for this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : This boronic acid is commonly coupled with aryl halides (e.g., bromo- or iodoarenes) in the presence of palladium catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO). Electron-deficient partners may require optimized conditions (e.g., elevated temperatures or microwave-assisted synthesis) to counteract reduced nucleophilicity .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tert-butylcarbamoyl group is mildly electron-withdrawing, which can reduce the nucleophilicity of the boronic acid. This slows transmetallation in Suzuki reactions, increasing susceptibility to protodeboronation side reactions. Strategies to mitigate this include:

- Using bulky ligands (e.g., SPhos) to stabilize the palladium catalyst.

- Optimizing solvent polarity (e.g., mixed DMF/HO systems) to enhance boronic acid solubility and reactivity .

Q. What strategies can mitigate protodeboronation side reactions when using this boronic acid in metal-catalyzed couplings?

- Methodological Answer : Protodeboronation is exacerbated by electron-withdrawing groups and protic solvents. Mitigation approaches include:

- Low-Temperature Reactions : Reducing thermal degradation.

- Anhydrous Conditions : Using aprotic solvents like THF or dioxane.

- Additives : Adding stoichiometric silver salts (e.g., AgO) to sequester halide ions and stabilize intermediates .

Q. How can computational modeling aid in predicting the reactivity of this compound with novel substrates?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and charge distribution to predict:

- Boron-Carbon Bond Stability : Assessing susceptibility to hydrolysis or deboronation.

- Steric Effects : Evaluating how the tert-butylcarbamoyl group influences substrate accessibility.

Tools like Gaussian or ORCA, combined with crystallographic data (e.g., InChIKey references), enable rational reaction design .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic activity of this compound across different solvent systems?

- Methodological Answer : Contradictory data often arise from solvent polarity, pH, or trace moisture. Systematic approaches include:

- Controlled Replication : Reproducing experiments under identical conditions (e.g., degassed solvents, inert atmosphere).

- Kinetic Studies : Monitoring reaction progress via LC-MS to identify intermediate species.

- Solvent Screening : Comparing yields in polar aprotic (DMSO) vs. non-polar (toluene) systems to isolate solvent effects .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.